2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Description
2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide is a tetrazole-derived compound characterized by a phenyl-substituted tetrazole ring linked to an acetohydrazide moiety. Its synthesis involves the reaction of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate with hydrazine hydrate, yielding the hydrazide derivative . This compound has been explored for antimicrobial applications, with derivatives showing efficacy against bacterial and fungal strains . Structural studies, including X-ray crystallography, confirm its planar geometry and hydrogen-bonding interactions, which may influence its biological interactions .
Properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-11-8(16)6-15-13-9(12-14-15)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGCMVQLJYKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351517 | |
| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67037-01-8 | |
| Record name | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Methyl 2-(5-Phenyl-2H-tetrazol-2-yl)acetate
- Reactants : 5-Phenyl-2H-tetrazole, methyl chloroacetate, triethylamine
- Conditions : Reflux in methanol for 4–6 hours.
- Yield : 73%.
- Characterization :
- FT-IR : 1756 cm⁻¹ (C=O stretch), 1606 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 3.75 (s, 2H, CH₂), 5.93 (s, 2H, tetrazole-CH₂), 7.56–8.10 (m, 5H, aromatic).
Direct Acylation of Hydrazine Derivatives
This one-step method employs acylation of hydrazine or its derivatives with 2-(5-phenyltetrazol-2-yl)acetic acid chloride.
Comparative Analysis of Methods
| Parameter | Hydrazinolysis | Direct Acylation |
|---|---|---|
| Steps | 2 | 1 |
| Yield | High (73% for ester step) | Moderate (48%) |
| Reaction Time | 9–11 hours total | 4 hours |
| Purification | Recrystallization | Washing with water |
| Scalability | Suitable for large-scale | Limited by intermediate stability |
Key Research Findings
- Regioselectivity : The 2H-tetrazole isomer is favored in alkylation reactions due to steric and electronic factors.
- Stability : The acetohydrazide derivative is stable under ambient conditions but decomposes above 235°C.
- Byproducts : Direct synthesis without ester intermediates risks cyclization to triazolopyrimidines.
Chemical Reactions Analysis
2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Acylation: The compound can be acylated using acyl chlorides to form N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antidiabetic Activity : Preliminary studies have indicated that 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide exhibits hypoglycemic effects, suggesting its potential as an antidiabetic agent. It has been shown to inhibit specific enzymes involved in glucose metabolism, which may contribute to its therapeutic effects against diabetes .
- Anti-inflammatory Properties : Research has identified derivatives of this compound that act as inhibitors of amine oxidase copper-containing (AOC3), an enzyme involved in inflammatory processes. These inhibitors could lead to new treatments for inflammation-related diseases .
- Synthesis of Novel Compounds : The compound serves as a precursor in synthesizing various N-acyl/aroyl derivatives that exhibit significant biological activities. These derivatives have been characterized using techniques like FTIR and NMR spectroscopy, confirming their structures and potential applications .
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties. Its ability to participate in acylation reactions allows for the creation of complex molecules that can be tailored for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Acetohydrazides
Compounds such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives exhibit potent anticonvulsant activity. For example, 25g and 25j outperformed phenytoin and ethosuximide in seizure models, likely due to enhanced blood-brain barrier penetration from the benzimidazole core . In contrast, tetrazole-based acetohydrazides lack significant CNS activity but show stronger antimicrobial effects, suggesting heterocycle-dependent target selectivity.
1,2,4-Triazole-3-thiol Acetohydrazides
Derivatives like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values < 10 μM . The triazole-thioacetohydrazide scaffold enhances lipophilicity and metal-binding capacity, which may explain their superior anticancer activity compared to non-thio tetrazole analogs.
Benzimidazolyl Ethylthio Acetohydrazides
Ethylthio-substituted derivatives (e.g., 228 , 212 , 230 ) inhibited α-glucosidase with IC₅₀ values of 6.10–7.34 μM, far exceeding acarbose (IC₅₀ = 378.2 μM) . The ethylthio group likely improves enzyme binding via hydrophobic interactions, a feature absent in the tetrazole-based parent compound.
Tetrazole-Thioacetohydrazides
Hydrazones derived from 2-[(1-methyl-1H-tetrazole-5-yl)thio]acetohydrazide showed selective cytotoxicity against A549 lung cancer cells, with low toxicity to normal fibroblasts . The thioether linkage and methyltetrazole substitution enhance metabolic stability compared to non-thio analogs.
Quinazolinone Thioacetohydrazides
Compounds like 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide act as EGFR inhibitors, leveraging the quinazolinone core’s affinity for kinase domains . This contrasts with tetrazole derivatives, which lack kinase-targeting motifs.
Structural and Activity Comparison Table
Key Findings and Insights
- Heterocycle Impact: The tetrazole ring confers antimicrobial activity but lacks the CNS penetration of benzimidazoles or kinase affinity of quinazolinones.
- Substituent Effects : Thioether linkages (e.g., in triazole or tetrazole derivatives) enhance cytotoxicity and enzyme inhibition, likely via improved lipophilicity and binding kinetics.
- Selectivity: Ethylthio and arylidene groups in benzimidazole derivatives improve α-glucosidase targeting, while indolinone substituents in triazole analogs boost anticancer specificity.
Biological Activity
2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a tetrazole ring attached to an acetohydrazide moiety. The presence of the tetrazole structure is crucial for its biological activity, as tetrazoles are known to exhibit various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including polyamine oxidase (PAO), which is involved in the metabolism of polyamines. This inhibition can affect cellular proliferation and apoptosis pathways .
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness .
- Anticancer Potential : Research indicates that this compound and its derivatives have cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. For instance, IC50 values for some derivatives were comparable to established chemotherapeutics like Doxorubicin .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound and related compounds:
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer Activity | HT-29 (Colon) | 6.43 | |
| PC-3 (Prostate) | 9.83 | ||
| Antimicrobial Activity | Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 |
Case Studies
- Antimicrobial Efficacy : A study explored the synthesis and antimicrobial activity of various substituted N-Arylidene derivatives of 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide. The results indicated that certain derivatives exhibited significant antibacterial activity, outperforming standard antibiotics like Ciprofloxacin .
- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines showed that the compound exhibits considerable cytotoxicity, with specific derivatives demonstrating enhanced activity against breast and prostate cancer cells compared to traditional chemotherapeutics .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable gastrointestinal absorption and potential blood-brain barrier permeability, which are critical for therapeutic applications in neuropharmacology. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safety margins.
Q & A
Q. What are the standard synthetic protocols for 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide?
The compound is typically synthesized via hydrazinolysis of ester precursors. For example, refluxing methyl or ethyl esters (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate in absolute ethanol for 4–6 hours yields acetohydrazide derivatives. Reaction progress is monitored by TLC (chloroform:methanol, 7:3), followed by recrystallization from ethanol or propan-2-ol . Alternative routes involve coupling intermediates like thioacetates with hydrazine under reflux conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How is the purity of synthesized derivatives assessed?
Recrystallization from solvents like ethanol or propan-2-ol is standard. Melting point analysis and HPLC (with pharmacopeial standards, if applicable) ensure purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity?
- Solvent selection : Propan-2-ol improves solubility of intermediates compared to ethanol .
- Microwave activation : Reduces reaction time (e.g., from hours to minutes) while maintaining regioselectivity, as shown in tetrazole coupling reactions .
- Stoichiometry : Using 1.2 equivalents of hydrazine hydrate minimizes side reactions .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies often arise from substituent effects or assay conditions. Methodological approaches include:
Q. How do electron-withdrawing/donating groups on the phenyl ring influence reactivity?
Electron-withdrawing groups (e.g., –Cl, –CF₃) increase electrophilicity of the tetrazole moiety, facilitating nucleophilic substitutions. Conversely, electron-donating groups (e.g., –OCH₃) stabilize intermediates, improving cyclization efficiency during oxadiazole or triazole formation .
Methodological Challenges and Solutions
Q. Why do some syntheses yield low-melting-point byproducts, and how is this mitigated?
Byproducts often arise from incomplete hydrazinolysis or solvent impurities. Solutions include:
- Extended reflux times : Ensuring complete conversion (e.g., 6 hours vs. 4 hours) .
- Solvent drying : Using anhydrous sodium acetate or molecular sieves to eliminate water .
Q. What computational tools aid in predicting the biological activity of novel derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent properties (logP, polar surface area) with targets like cyclooxygenase-2 or bacterial topoisomerases. These tools prioritize derivatives for synthesis and testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
